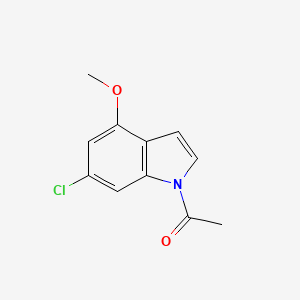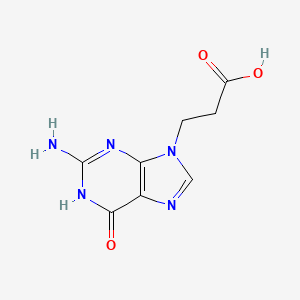
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hydroxy-pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction to yield the desired hydroxy acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chloro-phenyl)-5-oxo-pentanoic acid.
Reduction: 2-(4-Chloro-phenyl)-5-hydroxy-pentanol.
Substitution: 2-(4-Amino-phenyl)-5-hydroxy-pentanoic acid or 2-(4-Mercapto-phenyl)-5-hydroxy-pentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro-phenyl ring can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-phenyl)-5-hydroxy-pentanoic acid
- 2-(4-Fluoro-phenyl)-5-hydroxy-pentanoic acid
- 2-(4-Methyl-phenyl)-5-hydroxy-pentanoic acid
Uniqueness
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-hydroxypentanoic acid |
InChI |
InChI=1S/C11H13ClO3/c12-9-5-3-8(4-6-9)10(11(14)15)2-1-7-13/h3-6,10,13H,1-2,7H2,(H,14,15) |
InChI-Schlüssel |
LDZCMBVDODZWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCCO)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)



![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)




![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)

